![molecular formula C20H18ClFN4O2 B2611502 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775458-46-2](/img/structure/B2611502.png)
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a triazole ring, and a benzoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
These reactions can yield derivatives with modified properties suitable for further research and applications.
Biology
Research indicates that this compound may interact with various biological macromolecules, making it a subject of interest in:
- Enzyme inhibition studies
- Receptor binding assays
Its potential effects on cellular pathways are being investigated, particularly in the context of signal transduction and metabolic regulation.
Medicine
The compound is under investigation for its potential therapeutic properties , including:
- Anti-inflammatory effects
- Anticancer activities
Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth or inflammatory responses.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of similar triazole derivatives, compounds exhibiting structural similarities to 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of triazole derivatives. The results indicated that certain modifications to the piperidine ring could enhance binding affinity to target enzymes involved in metabolic processes. This opens avenues for developing new drugs targeting metabolic disorders.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for:
- Synthesis of specialty chemicals
- Development of advanced materials with specific functionalities
Mechanism of Action
The mechanism of action of 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1,3-bis(4-fluorobenzoyl)benzene
Uniqueness
Compared to similar compounds, 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of functional groups and structural features.
Biological Activity
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, often referred to as S383-1810, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several structural components:
- Piperidine ring : Provides a basic nitrogen atom which may interact with biological targets.
- Triazolone ring : Implicated in diverse biological activities due to its ability to form hydrogen bonds.
- Chloro and fluoro substituents : Enhance lipophilicity and may influence binding affinity to target proteins.
Molecular Formula : C22H22ClFN4O3
Molecular Weight : 444.9 g/mol
CAS Number : 1775516-32-9
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, the presence of the 3-chloro-4-fluorobenzoyl moiety has been linked to enhanced interactions with microbial enzymes, potentially inhibiting their activity .
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition is significant for applications in treating hyperpigmentation disorders. Docking studies suggest that the 3-chloro-4-fluorophenyl fragment effectively interacts with the catalytic site of tyrosinase, enhancing its inhibitory potential .
Study on PLA2G15 Inhibition
A notable study investigated the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, including those structurally related to S383-1810. The findings indicated that certain derivatives could inhibit PLA2G15 effectively, suggesting a potential mechanism for drug-induced phospholipidosis .
Compound | IC50 (μM) | Mechanism |
---|---|---|
Fosinopril | 0.18 | PLA2G15 inhibition |
S383-1810 | TBD | Potential inhibition |
Tyrosinase Inhibition Assay
In an experimental setup involving Agaricus bisporus tyrosinase, S383-1810 demonstrated significant inhibitory activity. The presence of the chloro and fluoro substituents was crucial for enhancing binding affinity and subsequent inhibition .
Properties
IUPAC Name |
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-16-12-14(6-7-17(16)22)19(27)25-10-8-13(9-11-25)18-23-24-20(28)26(18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIKNUQWDIZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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